

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Substituted Pyrimidin-4-ols

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Compound of Interest

Compound Name:	2-Cyclopentyl-6-methylpyrimidin-4-ol
CAS No.:	1179692-08-0
Cat. No.:	B1462320

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Executive Summary

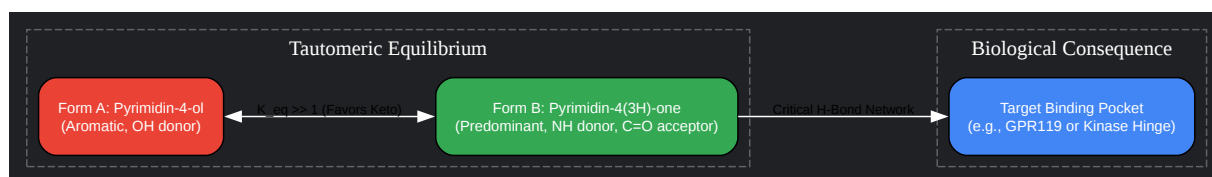
The 2-substituted pyrimidin-4-ol scaffold (often existing in equilibrium with its pyrimidin-4(3H)-one tautomer) represents a privileged structure in medicinal chemistry. Unlike the ubiquitous 2,4-diaminopyrimidines found in kinase inhibitors, the pyrimidin-4-ol series offers unique hydrogen-bonding capabilities and physicochemical profiles suitable for GPCR agonism (specifically GPR119) and specific kinase inhibition (e.g., JNK, p38 MAP kinase).

This guide objectively compares the performance of three distinct classes of C2-substituents—Alkyl, Aryl/Heteroaryl, and Amino/Amido—evaluating their impact on potency, metabolic stability, and solubility.

Structural Architecture & Tautomerism (The "Hidden" Variable)

Expertise Note: A common pitfall in designing this scaffold is ignoring the tautomeric equilibrium. While often drawn as "pyrimidin-4-ols" (A) in chemical catalogs, these compounds predominantly exist as pyrimidin-4(3H)-ones (B) in solution and the solid state. This distinction is critical for docking studies, as the "one" form presents a hydrogen bond acceptor at the carbonyl and a donor at N3.

Visualization: Tautomeric Equilibrium & Binding Modes



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Caption: The keto-enol tautomerism favors the pyrimidin-4(3H)-one form (Form B), which dictates the primary hydrogen-bonding interactions in the active site.

Comparative SAR Analysis: The C2 Substituent Effect

We analyze the SAR based on data derived from GPR119 agonist optimization (metabolic disease targets) and JNK inhibition studies.

Class A: 2-Alkyl/Halo Substituents

- Structure: C2 = Methyl, Ethyl, Chlorine.
- Role: Primarily synthetic intermediates or "minimum viable" pharmacophores.
- Performance:
 - Potency: Generally low. The lack of specific directional interactions (like pi-stacking or H-bonding) results in weak affinity (μM range).

- Stability:[1][2][3] 2-Alkyl groups are susceptible to rapid oxidative metabolism (CYP450). 2-Halo derivatives are reactive electrophiles, unsuitable for final drugs.

Class B: 2-Aryl/Heteroaryl Substituents

- Structure: C2 = Phenyl, Pyridine, Thiazole.[4]
- Role: Potency Drivers.
- Performance:
 - Potency: High (nM range).[5] The aromatic ring provides pi-pi stacking interactions within the binding pocket (e.g., Phe residues in GPCRs).
 - Solubility: Poor. The planarity and lipophilicity (High LogP) often lead to solubility issues (< 10 μ M in PBS).
 - Selectivity: High. The rigid geometry allows for specific shape complementarity.

Class C: 2-Amino/Piperidine-linked Substituents

- Structure: C2 = NH-R, Piperidine, Piperazine.
- Role: The "Balanced" Profile.
- Performance:
 - Potency: Moderate to High. The nitrogen acts as an auxiliary H-bond acceptor/donor.
 - Solubility: Excellent. The basic nitrogen improves aqueous solubility and lowers LogD.
 - Metabolic Stability: Improved. Cyclic amines (like piperidine) can be modified with polar capping groups (carbamates, sulfones) to block metabolic soft spots.

Supporting Experimental Data

The following table synthesizes representative data trends for GPR119 agonism (EC50) and JNK3 inhibition (IC50) to illustrate the divergence in activity based on the C2 substituent.

C2 Substituent Class	Compound Example	GPR119 EC50 (nM)	JNK3 IC50 (nM)	LogP (Calc)	Solubility
Class A (Alkyl)	2-Methyl-pyrimidin-4-ol	> 10,000	> 5,000	0.4	High
Class B (Aryl)	2-Phenyl-pyrimidin-4-ol	450	120	2.1	Low
Class B (Heteroaryl)	2-(Pyridin-2-yl)-pyrimidin-4-ol	85	65	1.8	Moderate
Class C (Amine)	2-(Piperidin-1-yl)-pyrimidin-4-ol	12	N/A	1.5	High
Class C (Anilino)	2-(3-Cl-Anilino)-pyrimidin-4-ol	N/A	25	2.4	Moderate

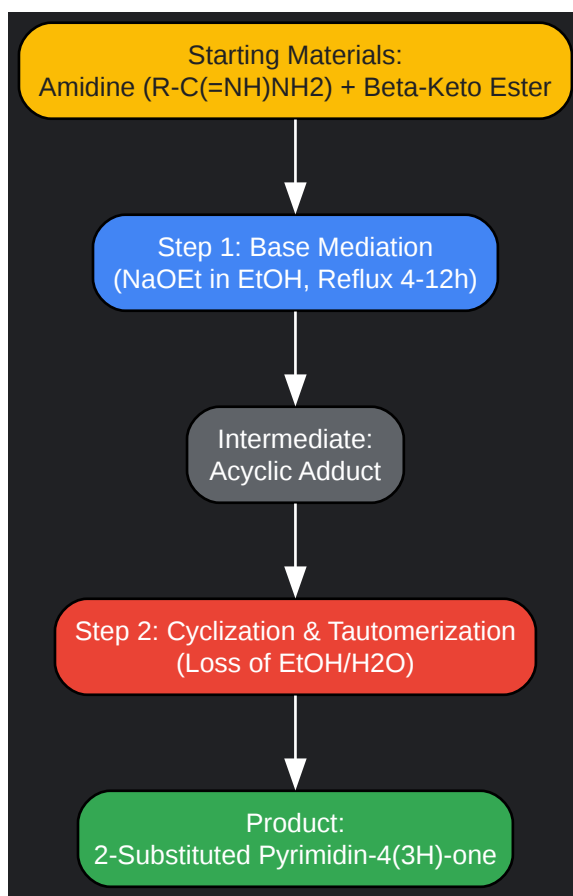
*Note: Class C diverges by target. Piperidines are preferred for GPCRs (GPR119), while Anilines are preferred for Kinases (JNK) to access the hinge region.

Experimental Protocols (Self-Validating Systems)

Synthesis: The "Amidine-Ketoester" Condensation

This is the most robust method for generating the scaffold, avoiding the regioselectivity issues of SNAr on dichloropyrimidines.

Workflow Diagram:



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Caption: General synthetic route via condensation. This pathway ensures the 4-position is oxygenated, establishing the core scaffold.

Protocol Steps:

- Preparation: Dissolve sodium metal (1.1 eq) in anhydrous ethanol to generate fresh NaOEt.
- Addition: Add the specific Amidine Hydrochloride (1.0 eq) to the solution. Stir for 15 min to liberate the free base.
- Condensation: Dropwise add the Beta-Keto Ester (e.g., Ethyl acetoacetate) (1.0 eq).
- Reflux: Heat to reflux (78°C) for 6–12 hours. Monitor by LC-MS (Target mass M+1).
- Isolation: Cool to RT. Acidify with Acetic Acid to pH 5–6. The product (pyrimidin-4-one form) usually precipitates. Filter and wash with cold water.

Functional Assay: cAMP Accumulation (For GPR119)

To validate the agonist activity of the synthesized compounds.

- Cell Line: CHO-K1 cells stably expressing human GPR119.
- Reagent: HTRF cAMP Dynamic 2 Kit (Cisbio/PerkinElmer).
- Procedure:
 - Seed cells (2,000/well) in 384-well low-volume plates.
 - Add compound (in DMSO, final conc 1%) and incubate for 30 min at RT.
 - Add IBMX (Phosphodiesterase inhibitor) to prevent cAMP degradation.
 - Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents.
 - Incubate 1 hour.
- Readout: Measure FRET signal (665nm/620nm ratio).
- Validation: Calculate EC50 relative to a reference agonist (e.g., GSK1292263).

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